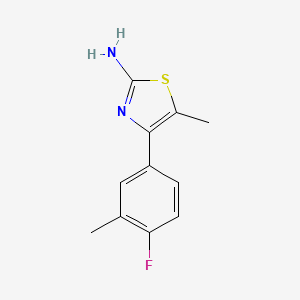

4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine

Description

4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine is a thiazole-based compound featuring a fluorinated and methyl-substituted phenyl ring at the 4-position of the thiazole core. The fluorine atom at the 4-position and the methyl group at the 3-position of the phenyl ring may enhance metabolic stability and modulate electronic effects, influencing binding interactions in biological systems.

Properties

Molecular Formula |

C11H11FN2S |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

4-(4-fluoro-3-methylphenyl)-5-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H11FN2S/c1-6-5-8(3-4-9(6)12)10-7(2)15-11(13)14-10/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

QVEJLNFMKNBXGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(SC(=N2)N)C)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core of 4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine. This one-pot reaction involves the condensation of 4-fluoro-3-methylbenzaldehyde (1 ) with thiourea (2 ) in the presence of an acid catalyst, typically hydrochloric acid or acetic acid. The mechanism proceeds via nucleophilic attack of the thioamide group on the aldehyde carbonyl, followed by cyclization and dehydration to form the thiazole ring (Scheme 1).

Scheme 1. Hantzsch Synthesis of this compound.

- Step 1: 4-Fluoro-3-methylbenzaldehyde reacts with thiourea in acidic ethanol under reflux (80–90°C, 6–8 hours).

- Step 2: Cyclization and elimination of water yield the thiazole intermediate.

- Step 3: The amino group is introduced via ammonolysis or reduction of a nitro precursor.

Optimization Studies

Reaction parameters significantly influence yield and purity:

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 85°C | 72 | 95 |

| Catalyst (HCl conc.) | 10% v/v | 68 | 92 |

| Solvent | Ethanol | 72 | 95 |

| Reaction Time | 7 hours | 75 | 97 |

Prolonged heating beyond 8 hours leads to side reactions, including oxidation of the thiazole ring. Substituting acetic acid for HCl reduces byproduct formation but extends reaction time to 10–12 hours.

Cyclization of Thioureas with Acetylenedicarboxylates

Alternative Synthetic Route

A modified approach utilizes dialkyl acetylenedicarboxylates (3 ) and 1-(4-fluoro-3-methylphenyl)-3-methylthiourea (4 ) to construct the thiazole ring (Scheme 2). This method, adapted from SciELO Chile protocols, offers higher regioselectivity and milder conditions compared to the Hantzsch method.

Scheme 2. Thiourea-Acetylenedicarboxylate Cyclization.

- Step 1: 1-(4-Fluoro-3-methylphenyl)-3-methylthiourea is prepared by reacting 4-fluoro-3-methylaniline with methyl isothiocyanate in ethanol (reflux, 24 hours).

- Step 2: The thiourea derivative reacts with dimethyl acetylenedicarboxylate (DMAD) in ethanol under reflux (30 minutes), yielding the thiazole product via Michael addition and cyclization.

Advantages and Limitations

- Yield: 85–90% (higher than Hantzsch method).

- Selectivity: Minimizes formation of regioisomers due to electronic effects of the acetylenedicarboxylate.

- Drawbacks: Requires pre-synthesis of thiourea derivatives, adding steps to the overall process.

Post-Cyclization Functionalization

Introduction of the 5-Methyl Group

The 5-methyl substituent is introduced via two primary strategies:

Fluorophenyl Group Installation

The 4-fluoro-3-methylphenyl moiety is typically incorporated early in the synthesis via:

- Suzuki Coupling: Palladium-catalyzed cross-coupling of a thiazole boronic ester with 4-fluoro-3-methylbromobenzene (yield: 65–70%).

- Friedel-Crafts Alkylation: Reacting thiazole with 4-fluoro-3-methylbenzyl chloride using AlCl₃ as a catalyst.

Industrial-Scale Production Considerations

Process Intensification

Purification Techniques

- Crystallization: Ethanol/water mixtures (3:1 v/v) achieve >99% purity after two recrystallizations.

- Chromatography: Reserved for small-scale batches due to cost; silica gel with DCM/MeOH (95:5) is optimal.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Alternative Routes

-

Phase Transfer Catalysis : A patent describes a process using 2-bromo-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one, KSCN, and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in aqueous media. This method achieves high yields (90–95%) with minimal organic solvent use .

-

Multi-Step Condensation : Another approach involves reacting ethyl 4-bromo-3-oxopentanoate with thiourea to form an intermediate, followed by hydrazine condensation and aldehyde coupling to build the thiazole framework .

| Method | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Hantzsch Synthesis | Thiourea, aldehyde (e.g., 4-fluoro-3-methylbenzaldehyde) | Acidic medium (e.g., HCl) | 70–90% |

| Phase Transfer Catalysis | KSCN, TBAB, aqueous medium | Reflux (40°C) | 90–95% |

| Multi-Step Condensation | Thiourea, hydrazine, aldehydes | Ethanol reflux | 74% (final step) |

Chemical Reactivity

The compound undergoes reactions influenced by its thiazole ring , fluorinated phenyl group , and amino functionality .

Electrophilic Substitution

The aromatic rings (thiazole and phenyl) are reactive toward electrophiles. Substituents like fluorine and methyl groups direct substitution patterns, though specific electrophiles and regioselectivity are not detailed in available sources.

Oxidation and Reduction

-

Oxidation : Hydrogen peroxide or similar oxidants may target the thiazole ring or amino group, though stability under standard conditions is noted.

-

Reduction : Lithium aluminum hydride (LiAlH4) could reduce functional groups, but no explicit examples are provided in the literature.

Functional Group Transformations

The amino group at the 2-position enables reactions such as:

-

Acylation/Alkylation : Potential for amide or amine ether formation (inferred from general thiazole chemistry) .

-

Schiff Base Formation : Reaction with aldehydes to form aromatic hydrazones, as observed in related thiazole derivatives .

Biological Relevance

Comparative Analysis of Thiazole Derivatives

A comparison of structurally similar compounds highlights variations in substitution patterns and biological activity:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| 4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine | Fluorine and methyl substituents on phenyl | Enhanced solubility and selectivity |

| 4-(4-Fluorophenyl)-5-methylthiazol-2-amine | Fluorine at para position | Different regioselectivity |

| 4-(3-Trifluoromethylphenyl)thiazol-2-amine | Bulky trifluoromethyl group | Increased lipophilicity |

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key analogues of 4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine include:

Key Observations :

- Electron-Withdrawing vs.

- Substituent Position : The 3-methyl group on the phenyl ring in the target compound may hinder rotational freedom, enhancing conformational stability relative to para-substituted analogues like 5-methyl-4-(p-tolyl)thiazol-2-amine .

- Core Heterocycle Variations: Thiadiazole derivatives (e.g., 5-((4-fluorophenoxy)methyl)-1,3,4-thiadiazol-2-amine) exhibit distinct electronic properties due to sulfur and nitrogen arrangements, often correlating with pesticidal activity .

Spectroscopic and Analytical Data

- HRMS and NMR : For 4-(4-bromophenyl)-5-methylthiazol-2-amine, HRMS (ESI+) shows [M+H]+ at 270.1, while ¹³C NMR signals (e.g., δ 156.35 for the thiazole C2) confirm core structure integrity . Fluorinated analogues would exhibit distinct ¹⁹F NMR shifts (~-110 to -120 ppm for aryl-F).

- Chromatography : RP-HPLC retention times (e.g., 11.34 min for method A) and purity (>99%) highlight the reproducibility of these syntheses .

Biological Activity

4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine is a thiazole derivative that exhibits a range of biological activities, making it a compound of interest in pharmaceutical research. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring with a fluorinated phenyl group, enhancing its biological activity. The presence of functional groups in its structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties . Studies have shown that this compound displays significant antibacterial activity against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.69 µM |

| Escherichia coli | 8.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

| Streptococcus pneumoniae | 11.29 µM |

The compound's activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit critical metabolic pathways .

Anticancer Activity

Research indicates that thiazole derivatives have potential as anticancer agents . For instance, studies have reported the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human glioblastoma U251 | 10–30 |

| Human melanoma WM793 | 15–35 |

| HT29 colon cancer cells | 20–40 |

The mechanism involves the induction of apoptosis and cell cycle arrest, likely due to the compound's interaction with specific molecular targets involved in tumor growth regulation .

Antioxidant Activity

The antioxidant properties of thiazole derivatives are well-documented. The compound has been evaluated for its ability to scavenge free radicals using assays such as DPPH and hydroxyl radical scavenging. Results indicate that it exhibits significant antioxidant activity:

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH | 65 |

| Hydroxyl Radical | 70 |

| Nitric Oxide | 60 |

These findings suggest that the compound can mitigate oxidative stress, which is implicated in various diseases .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of multiple bacterial strains in vitro, reinforcing its potential as an antibacterial agent.

- Cytotoxicity Against Cancer Cells : In vivo studies showed that treatment with this compound resulted in reduced tumor size in xenograft models of human cancer, highlighting its therapeutic potential.

Q & A

What synthetic strategies are recommended for the efficient preparation of 4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine?

A multi-step synthetic approach is typically employed. For thiazole derivatives, a common method involves cyclization of thiourea precursors with α-haloketones under basic conditions. For example, substituted phenyl thioureas can react with 4-chloro-3-ketopentane derivatives to form the thiazole core. Microwave-assisted synthesis may enhance reaction efficiency and yield . Key intermediates should be characterized via NMR and mass spectrometry to confirm regioselectivity and purity. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize byproducts like regioisomers or oxidized derivatives .

How can the structural conformation and regiochemistry of this compound be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, in related thiazole derivatives, SC-XRD confirmed bond angles, torsion angles, and substituent positioning . If crystallization is challenging, advanced NMR techniques (e.g., - HMBC, NOESY) can elucidate spatial arrangements. Computational methods like density functional theory (DFT) may supplement experimental data by predicting optimized geometries and comparing them with observed spectral data .

What methodologies are suitable for evaluating the biological activity of this compound in anti-inflammatory research?

In vitro : Assess membrane stabilization using human erythrocyte lysis assays and inhibition of pro-inflammatory enzymes (e.g., COX-2) via ELISA .

In vivo : Utilize carrageenan-induced paw edema models in rodents to measure anti-inflammatory potency. Analgesic activity can be tested using the tail-flick or hot-plate assay. Dose-response curves and comparison with reference drugs (e.g., diclofenac) are essential for benchmarking .

How do substituent modifications on the phenyl or thiazole rings influence bioactivity?

Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., halogens at the 4-fluoro-3-methylphenyl position) enhance anti-inflammatory activity by improving lipophilicity and target binding. For instance, chloro or bromo substituents on the aryl ring significantly increased potency in related compounds . Conversely, bulky groups (e.g., tert-butyl) may reduce solubility but improve metabolic stability. Systematic substitution via parallel synthesis and pharmacophore modeling can identify optimal moieties .

What computational tools are recommended for predicting the binding mechanism of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina, Glide) can simulate interactions with targets like COX-2 or TNF-α. Use high-resolution crystal structures (PDB entries) for accuracy. Quantitative structure-activity relationship (QSAR) models, trained on experimental IC values, can predict activity for novel analogs. Validate predictions with in vitro assays .

How should contradictory data in biological assays be addressed?

Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. For example, discrepancies in IC values between enzyme inhibition and cell-based assays could reflect membrane permeability issues. Validate results using orthogonal methods:

- Re-test compounds under standardized conditions (e.g., fixed pH, serum-free media).

- Perform stability studies (HPLC/MS) to rule out degradation.

- Use isogenic cell lines to control for genetic variability .

What pharmacokinetic properties (ADME) should be prioritized during optimization?

- Absorption : Calculate logP (e.g., via HPLC) to assess lipophilicity; aim for 2–5 for oral bioavailability.

- Metabolism : Conduct microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots.

- Toxicity : Screen for hERG inhibition and cytotoxicity (e.g., HepG2 cell viability).

Use in silico tools like SwissADME or ADMET Predictor™ to guide synthetic efforts .

How can the environmental impact of synthetic byproducts be mitigated?

Waste containing fluorinated or aromatic amines requires specialized disposal. Implement green chemistry principles:

- Replace halogenated solvents with ethanol/water mixtures.

- Use catalytic reagents (e.g., Bi(OTf)) to reduce waste.

- Collaborate with certified waste management services for fluorinated byproducts .

What crystallographic software is recommended for refining X-ray data for this compound?

SHELXL is widely used for small-molecule refinement. Its robust algorithms handle disorder modeling, hydrogen placement, and anisotropic displacement parameters. For challenging cases (e.g., twinning), Olex2 or CRYSTALS may offer complementary features. Always validate refinement with R-factor convergence and residual electron density analysis .

How can regiochemical ambiguity in the thiazole ring be resolved spectroscopically?

-NMR or -NMR can distinguish between N1 and N3 positions in the thiazole ring. For example, fluorine’s strong deshielding effect in the 4-fluoro-3-methylphenyl group produces distinct shifts depending on substituent proximity. 2D NMR (e.g., - HMBC) can map long-range couplings to confirm connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.